1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine
Description
1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with benzyl and piperidinyl groups. The 3-chlorobenzyl moiety at the piperidine ring introduces steric and electronic modifications that influence its pharmacological properties.
Properties
Molecular Formula |
C23H30ClN3 |
|---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30ClN3/c24-22-8-4-7-21(17-22)19-25-11-9-23(10-12-25)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,23H,9-16,18-19H2 |
InChI Key |
IKBIUFSHOGLTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, benzyl chloride, and 3-chlorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or methanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorobenzyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce fully saturated piperazine derivatives.
Scientific Research Applications
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Receptor Binding Affinity
Key analogs and their receptor interactions:
Key Observations :
- BACE1 Inhibition : Indole-piperazine hybrids (IC₅₀ ~20 mM) highlight the importance of aromatic systems for enzyme binding. The absence of an indole ring in the target compound may limit BACE1 activity .
Structure-Activity Relationship (SAR)
- Piperazine Linker Length : Four-carbon linkers (e.g., in compound 9c) enhance D₂/5-HT receptor affinities compared to shorter chains . The target compound’s methylene linker may offer suboptimal spacing for receptor interactions.
- Aromatic Substitutions : Methoxy (e.g., 2-methoxyphenyl) and halogen (e.g., 3-chloro) groups improve lipophilicity and membrane permeability but may reduce solubility .
Pharmacological and Docking Insights
- D₂ Receptor Docking : Analogs like compound 20 bind via salt bridges with Asp 114. The 3-chlorobenzyl group in the target compound may instead form hydrophobic interactions, reducing potency .
- 5-HT₆ Selectivity : Substitutions on the benzyl group (e.g., 3-chloro vs. 3-methyl) significantly alter 5-HT receptor selectivity. Chloro derivatives may favor 5-HT₆ over 5-HT₁A/₂A due to steric hindrance .
Biological Activity
1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine is a compound of increasing interest in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of neurological and psychiatric disorders. This article explores the biological activity of this compound, including its interactions with neurotransmitter systems, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine is C20H26ClN3, with a molecular weight of approximately 321.87 g/mol. The compound features a piperazine core with benzyl and chlorobenzyl substitutions, which are critical for its biological activity.
Neurotransmitter Receptor Interaction
Research indicates that 1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine acts as an antagonist at various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This activity suggests potential applications in managing disorders such as anxiety, depression, and schizophrenia.
Preclinical Studies
In preclinical studies, compounds structurally similar to 1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine have demonstrated significant effects on cognitive functions and anxiety reduction. For instance, studies have shown that these compounds can modulate dopamine and serotonin levels in the brain, which are crucial for mood regulation.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is closely linked to their structural features. A comparative analysis of related compounds reveals that variations in substitution patterns on the piperazine core can significantly influence their pharmacological profiles.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-piperidin-4-yl-piperazine | Contains a piperidine instead of chlorobenzyl | Antidepressant effects |
| 1-(3-Chlorophenyl)-4-piperidin-4-yl-piperazine | Similar piperidine structure | Antagonist at serotonin receptors |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-pyrazin-2-yl-piperazine | Contains a pyrazine ring | Muscarinic receptor antagonism |
Case Studies
Several case studies have been conducted to evaluate the efficacy of 1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine in various therapeutic contexts:
- Anxiety Disorders : In animal models, the compound exhibited anxiolytic effects comparable to established treatments such as benzodiazepines.
- Cognitive Enhancement : Research has indicated that this compound may enhance memory retention and cognitive flexibility in rodent models, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases.
Pharmacological Applications
The pharmacological applications of 1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine extend beyond psychiatric disorders. Its interaction with cholinergic systems also positions it as a candidate for treating conditions like Alzheimer's disease.
Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease management. In vitro studies report IC50 values indicating effective inhibition of AChE activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
